(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

Catalog No.
S995706
CAS No.
1268512-14-6
M.F
C11H20FNO3
M. Wt
233.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

CAS Number

1268512-14-6

Product Name

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

IUPAC Name

tert-butyl N-[(1R,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate

Molecular Formula

C11H20FNO3

Molecular Weight

233.28 g/mol

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1

InChI Key

SSJLYZCXMMQWCU-DJLDLDEBSA-N

SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C[C@H]1F)O

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a chemical compound with the molecular formula C₁₁H₂₀FNO₃ and a molecular weight of 233.29 g/mol. Its IUPAC name is tert-butyl Rel-((1r,2r,4s)-2-fluoro-4-hydroxycyclohexyl)carbamate. The compound features a cyclohexanol structure with a fluorine atom at the 3-position and a tert-butoxycarbonyl (Boc) amino group at the 4-position. It is used in various chemical syntheses and biological applications due to its unique structural characteristics and properties .

  • Act as a precursor for the synthesis of peptides with specific functionalities derived from the amino acid.
  • Serve as a building block in the construction of more complex molecules with desired biological properties.
  • Wear gloves and eye protection when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to appropriate chemical waste disposal regulations.
  • Organic synthesis

    The molecule contains a cyclohexane ring with a fluorine substituent and a Boc-protected amino group. This combination of functional groups suggests potential utility as a building block in the synthesis of more complex organic molecules, particularly those targeting biologically active compounds. Boc (tert-butyloxycarbonyl) is a common protecting group for amines in organic synthesis .

  • Medicinal chemistry

    Fluorine substitution is a common strategy in medicinal chemistry to modulate the properties of drug molecules. The presence of the fluorine atom and the chiral center (1S,3R,4R) in (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol could potentially contribute to the development of new drugs with improved potency, selectivity, or metabolic stability.

  • Material science

    Fluorinated cyclohexane derivatives can exhibit interesting properties such as liquid crystallinity or unique interactions with other molecules. (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol might be investigated for its potential applications in the development of novel materials.

, typical for amines and alcohols:

  • Nucleophilic Substitution: The Boc group can be removed under acidic conditions, producing an amine that can participate in further reactions.
  • Fluorination: The fluorine atom can be substituted or modified through nucleophilic displacement reactions.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which can be useful in pharmaceutical applications.

These reactions make (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol a versatile intermediate in organic synthesis .

Preliminary studies indicate that (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol exhibits biological activities that may include:

  • Inhibition of Enzymes: Its structural features suggest potential as an inhibitor for certain enzymes, particularly those involved in metabolic pathways.
  • Antimicrobial Properties: Some derivatives of similar compounds have shown antimicrobial activity, indicating that this compound may also possess such properties.

Further research is needed to fully elucidate its biological mechanisms and potential therapeutic applications .

The synthesis of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol typically involves several steps:

  • Cyclohexanol Derivation: Starting from cyclohexanol, fluorination is performed to introduce the fluorine atom at the desired position.
  • Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride to form the Boc-amino derivative.
  • Purification: The final product is purified through crystallization or chromatography to achieve high purity levels (typically >97%) .

This compound has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various bioactive compounds.
  • Research Tool: Its unique structure makes it valuable for studying enzyme interactions and biological pathways.
  • Chemical Synthesis: Used as a building block in organic synthesis for developing more complex molecules .

Interaction studies involving (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol focus on its binding affinity with various biological targets. Preliminary data suggest it may interact with specific enzymes or receptors, influencing metabolic processes. These studies are crucial for understanding its potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
(1S,3R,4S)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acidContains carboxylic acid groupBroader range of biological activity
2-Amino-5-(4-(tert-butoxycarbonyl)-phenyl)nicotinic acidContains a phenyl ringPotential use in neurological research
(1S,5R)-1-(4-bromophenyl)-3-propan-2-yl-3-azabicyclo[3.1.0]hexaneFeatures an azabicyclo structureDifferent pharmacological profile

These compounds highlight the uniqueness of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol due to its specific fluorinated cyclohexanol structure and potential applications in medicinal chemistry .

XLogP3

1.6

Dates

Modify: 2023-08-16

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